

Application Notes and Protocols for Nucleophilic Substitution with 4- (bromomethyl)-5-phenyloxazole

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Compound of Interest

Compound Name: **4-(Bromomethyl)-5-phenyloxazole**

Cat. No.: **B1272746**

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Introduction

The 5-phenyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[1][2]} Notably, derivatives of the 4-methyl-5-phenyloxazole core have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.^{[2][3]} The functionalization of this core at the 4-position via nucleophilic substitution of **4-(bromomethyl)-5-phenyloxazole** provides a versatile and efficient route to a diverse library of novel compounds for drug discovery and development.

The benzylic bromide of **4-(bromomethyl)-5-phenyloxazole** is highly reactive towards a wide range of nucleophiles, including amines, thiols, phenols, and azides, facilitating the introduction of various functional groups and pharmacophores.^[4] This reactivity allows for the synthesis of novel derivatives with tailored biological activities.

Data Presentation: Reaction Conditions for Nucleophilic Substitution on Bromomethyl- Substituted Heterocycles

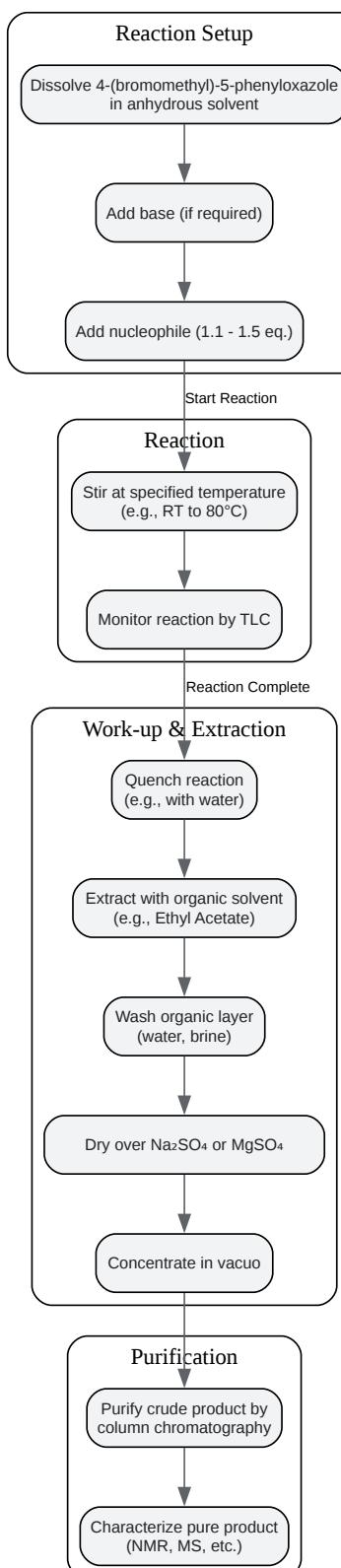
The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions on **4-(bromomethyl)-5-phenyloxazole** and its close structural analogs. This data is intended to serve as a guideline for reaction optimization.

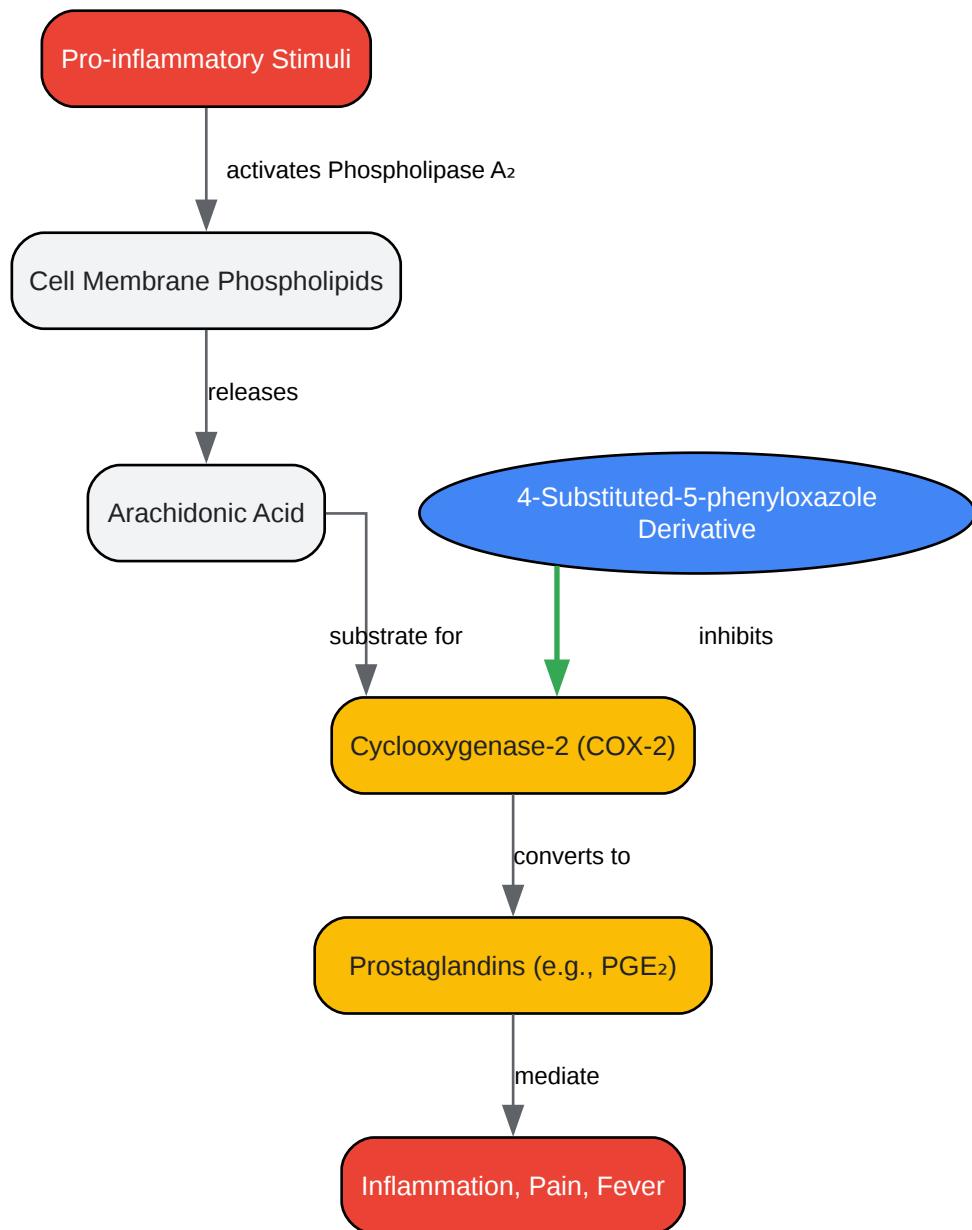
Representative Nucleophile Class		Solvent	Base	Temperature (°C)	Time (h)	Product	Yield (%)	Note
Amine	Primary Amine	Acetonitrile	K ₂ CO ₃	Room Temp.	2-4	N-((5-phenyloxazol-4-yl)methyl)amine	Good to High	General conditions for analogous 2-bromo methyl-4,5-diphenyl-oxazole.[4]
Thiol	1,3-Benzothiazole-2-thiol	DMF	NaHCO ₃	Room Temp.	1	2-(((5-phenyloxazol-4-yl)methylthio)benzo[d]thiazole)	~99	Based on a highly efficient reaction with an analogous bromo methyl-thiasele nole.[5]
Azide	Sodium Azide	DMF	-	Room Temp.	24	4-(azidomethyl)-5-phenyloxazole	High	General conditions for benzyllic bromides.

Note: The data presented is based on closely related structures and general principles of nucleophilic substitution. Actual yields and reaction times may vary for **4-(bromomethyl)-5-phenyloxazole** and specific nucleophiles.

Mandatory Visualization

General Workflow for Nucleophilic Substitution



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